2,3-Butanediamine, (R*,R*)-
Description
Overview of 2,3-Butanediamine and its Stereoisomeric Forms
2,3-Butanediamine, with the chemical formula C4H12N2, is a diamine that exists as a colorless liquid with an ammonia-like odor. ontosight.ai Due to the presence of two chiral centers at the second and third carbon atoms, 2,3-butanediamine can exist in three distinct stereoisomeric forms: (2R,3R)-2,3-Butanediamine, (2S,3S)-2,3-Butanediamine, and the meso form, (2R,3S)-2,3-Butanediamine. wikipedia.orgontosight.ai The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, being non-superimposable mirror images of each other. The meso form is achiral due to an internal plane of symmetry and is a diastereomer of the other two forms. nih.gov The racemic mixture of the enantiomers is denoted as (±)-2,3-Butanediamine. wikipedia.org
These stereoisomers can be separated through methods such as fractional crystallization of their hydrochloride or tartrate salts. wikipedia.org The synthesis of 2,3-butanediamines can be achieved through various routes, including the reduction of 2,3-dinitrobutane or the hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole. wikipedia.orgontosight.ai
Table 1: Stereoisomers of 2,3-Butanediamine
| Isomer Name | IUPAC Name | CAS Number |
| (R,R)-2,3-Butanediamine | (2R,3R)-butane-2,3-diamine | 52165-57-8 |
| (S,S)-2,3-Butanediamine | (2S,3S)-butane-2,3-diamine | 52165-56-7 |
| meso-2,3-Butanediamine | (2R,3S)-butane-2,3-diamine | 20759-15-3 |
| Racemic 2,3-Butanediamine | (±)-butane-2,3-diamine | 20699-48-3 |
Data sourced from PubChem and Wikipedia. wikipedia.orgnih.govnih.gov
Academic Importance of (R,R)-Stereoisomers in Enantioselective Processes
The (R,R)-stereoisomers, which include both the (2R,3R) and (2S,3S) enantiomers, hold significant academic importance, particularly in the realm of enantioselective processes. researchgate.net Enantioselective synthesis, or asymmetric synthesis, is a critical area of modern chemistry that aims to produce a specific stereoisomer of a chiral product. wikipedia.org This is crucial because different enantiomers of a molecule can exhibit vastly different biological activities. nih.gov
The (R,R)-isomers of 2,3-butanediamine are widely employed as chiral auxiliaries and ligands in asymmetric catalysis. sigmaaldrich.comrsc.org When used as a ligand in a metal-catalyzed reaction, the chiral environment created by the diamine can influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product. acs.org This is often quantified by the enantiomeric excess (ee), which measures the degree of preference for one enantiomer over the other. numberanalytics.com The rigid, C2-symmetric backbone of these diamines is particularly effective in transferring chiral information during a catalytic cycle.
Research has demonstrated the utility of these diamines in a variety of enantioselective transformations, including asymmetric hydrogenation, amination, and carbon-carbon bond-forming reactions. acs.orgacs.org For instance, ruthenium complexes bearing chiral diamine ligands have shown high efficiency and enantioselectivity in the asymmetric hydrogenation of ketones and imines. acs.org The ability to fine-tune the steric and electronic properties of the diamine ligand allows for the optimization of catalytic activity and selectivity for a broad range of substrates. acs.org
Historical Context of Chiral Diamine Utilization in Chemical Research
The use of chiral compounds in chemical research has a rich history, dating back to the pioneering work of Louis Pasteur in the mid-19th century, who first separated the enantiomers of tartaric acid. rsc.orgresearchgate.net However, the systematic application of chiral molecules as controllers of stereochemistry in chemical reactions began to flourish in the mid-20th century. numberanalytics.com
Chiral diamines emerged as a particularly valuable class of ligands and auxiliaries during this period. Early work in coordination chemistry revealed that these bidentate ligands could form stable chelate complexes with a variety of metals. wikipedia.org This property, combined with their inherent chirality, made them ideal candidates for use in asymmetric catalysis. The development of chiral diamines like 1,2-diphenylethylenediamine paved the way for a new era of enantioselective synthesis, significantly impacting the production of pharmaceuticals and other fine chemicals. rsc.org
The continuous development of new and more effective chiral diamines remains an active area of research. mdpi.comrsc.org The insights gained from studying the structure-activity relationships of these compounds have led to the design of highly sophisticated catalysts capable of achieving near-perfect enantioselectivity for a wide range of chemical transformations. acs.org This ongoing research continues to push the boundaries of what is possible in asymmetric synthesis, enabling the efficient and selective production of complex chiral molecules. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
20699-48-3 |
|---|---|
Molecular Formula |
C4H12N2 |
Molecular Weight |
88.15 g/mol |
IUPAC Name |
(2R,3R)-butane-2,3-diamine |
InChI |
InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3/t3-,4-/m1/s1 |
InChI Key |
GHWVXCQZPNWFRO-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C)N)N |
Canonical SMILES |
CC(C(C)N)N |
Origin of Product |
United States |
Stereochemical Characterization and Elucidation of R,r 2,3 Butanediamine**
Structural Isomerism of 2,3-Butanediamine: Diastereomers and Enantiomers
2,3-Butanediamine is an organic compound with the chemical formula CH₃CH(NH₂)CH(NH₂)CH₃. wikipedia.org Due to the presence of two chiral centers at the second and third carbon atoms, it exists as three distinct stereoisomers. wikipedia.org These stereoisomers are a pair of enantiomers and a meso compound. wikipedia.orgwikiwand.com
The enantiomers are (R,R)-2,3-butanediamine and (S,S)-2,3-butanediamine. These molecules are non-superimposable mirror images of each other. Enantiomers share identical physical properties, such as boiling point and solubility in achiral solvents, but they rotate plane-polarized light in opposite directions.
The third stereoisomer is the meso form, which has (2R,3S) or (2S,3R) configurations. This molecule is achiral due to an internal plane of symmetry, making it optically inactive. The meso form is a diastereomer of the enantiomeric pair, meaning they are stereoisomers that are not mirror images of each other and have different physical properties. studylib.net
The different stereoisomers of 2,3-butanediamine can be separated through techniques like fractional crystallization of their diastereomeric salts formed with a chiral resolving agent, such as tartaric acid. wikiwand.com
Table 1: Stereoisomers of 2,3-Butanediamine
| Stereoisomer | Abbreviation | Chirality | Relationship to (R,R)-isomer |
|---|---|---|---|
| (2R,3R)-2,3-Butanediamine | (R,R)-bn | Chiral | Identical |
| (2S,3S)-2,3-Butanediamine | (S,S)-bn | Chiral | Enantiomer |
| (2R,3S)-2,3-Butanediamine | meso-bn | Achiral | Diastereomer |
Principles of Absolute Configuration Determination for Chiral Centers
The absolute configuration of a chiral center, which describes the precise three-dimensional arrangement of the atoms or groups bonded to it, is unequivocally assigned using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org This systematic method assigns a descriptor, either R (from the Latin rectus for right) or S (from the Latin sinister for left), to each stereocenter. wikipedia.orgmyheplus.com
The process involves two main steps:
Assigning Priorities to Substituents: Each of the four groups attached to the chiral carbon is assigned a priority from 1 (highest) to 4 (lowest). myheplus.com This assignment is based on the atomic number of the atom directly bonded to the chiral center; the higher the atomic number, the higher the priority. vanderbilt.edu If two or more of the directly attached atoms are identical, the priority is determined by moving to the next atoms along the chains until a point of difference is found. myheplus.comvanderbilt.edu For isotopes, the one with the higher atomic mass receives higher priority. aklectures.com Double and triple bonds are treated as if the atom is bonded to two or three of the same atoms, respectively. wikipedia.orgvanderbilt.edu
Orienting the Molecule and Assigning the Configuration: The molecule is then oriented so that the lowest-priority substituent (priority 4) is pointing away from the viewer. libretexts.orgmyheplus.com With the remaining three substituents projecting towards the viewer, the direction from the highest priority (1) to the second (2) to the third (3) is observed. myheplus.com If this direction is clockwise, the configuration is assigned as R. libretexts.org If the direction is counter-clockwise, the configuration is assigned as S. libretexts.org
For molecules with multiple chiral centers like 2,3-butanediamine, the CIP rules are applied to each center independently to determine its individual configuration.
Spectroscopic and Chiroptical Methods for Stereochemical Assignment
The definitive determination of the absolute configuration of chiral molecules like (R,R)-2,3-butanediamine relies on a combination of powerful analytical techniques. purechemistry.org These methods provide detailed information about the three-dimensional arrangement of atoms.
X-ray Crystallography: This is widely regarded as the most definitive method for determining the absolute configuration of a crystalline compound. nih.govresearchgate.netunifr.ch By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule is generated. purechemistry.org This map reveals the precise spatial arrangement of all atoms, allowing for an unambiguous assignment of the R or S configuration to each chiral center. purechemistry.orgnih.gov The use of anomalous dispersion effects is crucial for determining the absolute stereostructure. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy elucidates the connectivity of a molecule, it can also be used to determine stereochemistry. wikipedia.orglongdom.org Diastereomers, having different physical properties, will naturally exhibit distinct NMR spectra. wikipedia.org To differentiate enantiomers, which have identical spectra in an achiral environment, chiral derivatizing agents, chiral solvating agents, or chiral lanthanide shift reagents are employed. purechemistry.orgwikipedia.orgresearchgate.net These agents interact with the enantiomers to form diastereomeric complexes, which then produce distinguishable NMR spectra. purechemistry.orgresearchgate.net
Chiroptical Methods: These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. nih.govmdpi.com
Optical Rotatory Dispersion (ORD): This method measures the change in the angle of optical rotation as a function of the wavelength of light. thieme-connect.de The resulting ORD curve can be compared with those of known compounds to help determine the absolute configuration.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in the absorption of left and right circularly polarized light by a chiral molecule. purechemistry.orgnih.gov The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), serves as a fingerprint of the molecule's stereochemistry. thieme-connect.demtoz-biolabs.com The sign and magnitude of these effects are directly related to the absolute configuration of the chiral centers. mtoz-biolabs.com
By integrating the data from these various spectroscopic and chiroptical methods, a comprehensive and reliable assignment of the absolute configuration of (R,R)-2,3-butanediamine and its stereoisomers can be achieved. purechemistry.org
Synthetic Strategies for Enantiopure R,r 2,3 Butanediamine**
Chemical Synthesis Pathways to 2,3-Butanediamine Scaffolds
The initial step towards obtaining enantiopure (R,R)-2,3-butanediamine often involves the synthesis of a mixture of its stereoisomers. These isomers include the racemic mixture of (R,R)- and (S,S)-enantiomers and the achiral meso-diastereomer. Several chemical pathways are effective for producing this initial mixture.
One common method involves the reduction of dimethylglyoxime. wikipedia.org This reaction is typically carried out using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to convert the oxime functional groups into primary amines, yielding a mixture of 2,3-butanediamine stereoisomers.
Another synthetic route is the hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole. wikipedia.org This process, often facilitated by a base like barium hydroxide (B78521), breaks down the imidazole (B134444) ring structure to produce the desired diamine scaffold. Both methods result in a mixture of the meso and the racemic (d,l) diastereomers, which must then be separated.
| Starting Material | Reagent(s) | Product | Reference |
| Dimethylglyoxime | Lithium aluminum hydride (LiAlH₄) | Mixture of meso and racemic 2,3-butanediamine | wikipedia.org |
| 2-Ethoxy-4,5-dihydro-4,5-dimethylimidazole | Barium hydroxide (Ba(OH)₂) | Mixture of meso and racemic 2,3-butanediamine | wikipedia.org |
Diastereomeric Separation Techniques for Resolution
Since the initial synthesis produces a mixture of diastereomers (meso and racemic), the first step in purification is their separation. Diastereomers possess different physical properties, such as melting point, boiling point, and solubility, which allows for their separation using conventional laboratory techniques. wikipedia.org
For 2,3-butanediamine, a highly effective method for separating the meso and racemic forms is the fractional crystallization of their hydrochloride salts. wikipedia.org By treating the stereoisomeric mixture with hydrochloric acid, the corresponding diammonium salts are formed. Due to differences in their crystal lattice energies and solubilities, these diastereomeric salts can be separated by carefully controlling the crystallization conditions. This allows for the isolation of the racemic (d,l)-2,3-butanediamine hydrochloride from the meso form.
| Technique | Principle | Application to 2,3-Butanediamine | Reference |
| Fractional Crystallization | Separation based on differences in the solubility of diastereomers. | The hydrochloride salts of meso and racemic 2,3-butanediamine are separated. | wikipedia.org |
Enantiomeric Resolution Methodologies Utilizing Chiral Auxiliaries (e.g., Tartrate Salts)
Once the racemic mixture of 2,3-butanediamine is isolated, the next challenge is to separate the two enantiomers, (R,R)- and (S,S)-2,3-butanediamine. Since enantiomers have identical physical properties, they cannot be separated by direct physical means. minia.edu.eg The most common strategy, known as resolution, involves converting the enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. minia.edu.egpbworks.com
For amines like 2,3-butanediamine, chiral acids are excellent resolving agents. libretexts.org A widely used and effective method for resolving racemic 2,3-butanediamine is the use of tartrate salts. wikipedia.org Specifically, an enantiomerically pure form of tartaric acid, such as (+)-(R,R)-tartaric acid, is reacted with the racemic diamine. libretexts.org This acid-base reaction forms a mixture of two diastereomeric salts:
((R,R)-2,3-butanediammonium) ((R,R)-tartrate)
((S,S)-2,3-butanediammonium) ((R,R)-tartrate)
These diastereomeric salts have different solubilities, allowing one to be selectively crystallized from the solution. pbworks.com After separation by filtration, the pure diastereomeric salt is treated with a strong base (e.g., sodium hydroxide) to neutralize the tartaric acid and regenerate the free, enantiomerically pure diamine. libretexts.orggavinpublishers.com
| Chiral Auxiliary | Diastereomer Formation | Separation Method | Enantiomer Recovery | Reference |
| (+)-(R,R)-Tartaric Acid | Forms diastereomeric tartrate salts with (R,R)- and (S,S)-2,3-butanediamine. | Fractional Crystallization | Treatment with a strong base to liberate the free amine. | wikipedia.orglibretexts.org |
Asymmetric Synthesis Approaches for Direct Enantioselective Production
While classical resolution is a robust technique, modern organic synthesis increasingly focuses on asymmetric synthesis, which aims to produce the desired enantiomer directly, avoiding the separation of a racemic mixture. nih.gov These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
For the synthesis of chiral diamines like (R,R)-2,3-butanediamine, several asymmetric strategies can be envisioned. One approach involves the asymmetric reduction of a suitable precursor, such as a diketone or a diimine, using a chiral catalyst. Another powerful strategy is the use of chiral amine reagents that can be reliably converted into the target product. For instance, tert-butanesulfinamide (tBS) has been widely used for the asymmetric synthesis of a broad range of chiral amines. nih.govyale.edu This involves the condensation of the chiral sulfinamide with a carbonyl compound, followed by nucleophilic addition and subsequent cleavage of the sulfinyl group to yield the enantiopure amine. nih.gov
Furthermore, methods involving the stereospecific ring-opening of chiral aziridines provide an effective route to enantiomerically enriched diamines. nih.gov For example, a chiral N-protected aziridine (B145994) can undergo a regioselective ring-opening reaction with an amine-containing nucleophile. This approach allows for the controlled installation of the second amino group with a defined stereochemistry, leading directly to an enantiopure diamine scaffold.
| Asymmetric Strategy | Description | Potential Application for (R,R)-2,3-Butanediamine | Reference |
| Catalytic Asymmetric Reduction | Reduction of a prochiral diimine or diketone using a chiral metal catalyst and a reducing agent. | Direct formation of (R,R)-2,3-butanediamine from 2,3-butanedione (B143835) diimine. | N/A |
| Chiral Auxiliaries | Use of a recoverable chiral molecule to direct the stereoselective formation of the product. | A tert-butanesulfinamide-based approach could be adapted for diamine synthesis. | nih.govyale.edu |
| Aziridine Ring-Opening | Regioselective opening of a chiral aziridine with a nitrogen nucleophile. | Synthesis from a chiral 2,3-dimethylaziridine (B13772630) precursor. | nih.gov |
Coordination Chemistry: R,r 2,3 Butanediamine As a Chiral Chelating Ligand**
Ligand Design Principles and Chelate Ring Conformations
The design of effective chiral chelating ligands like (R,R)-2,3-butanediamine is predicated on several key principles aimed at maximizing stereochemical control. The C₂ symmetry of the (R,R)-isomer is a crucial design element, as it reduces the number of possible diastereomeric complexes, simplifying analysis and often leading to higher stereoselectivity in catalytic applications.
For (R,R)-2,3-butanediamine, the two methyl groups on the carbon backbone are the key stereodirecting elements. To minimize steric hindrance, the chelate ring preferentially adopts a conformation where these methyl groups are in pseudo-equatorial positions. This preference for a specific gauche conformation locks the chelate ring into a rigid three-dimensional structure, which in turn creates a well-defined chiral pocket around the metal ion. This conformational rigidity is a paramount design principle, as it is essential for the effective transfer of chirality from the ligand to the metal center and any subsequent reactions occurring in the coordination sphere.
Formation of Chiral Metal Complexes with Transition Metals
(R,R)-2,3-butanediamine readily forms stable complexes with a variety of transition metals, including but not limited to cobalt, nickel, copper, and platinum. wikipedia.org The two nitrogen atoms of the diamine act as Lewis bases, donating their lone pairs of electrons to the vacant orbitals of the metal ion, which acts as a Lewis acid. This coordination results in the formation of a stable five-membered chelate ring. The general reaction for the formation of a bis-chelate octahedral complex can be represented as:
M²⁺ + 2 (R,R)-2,3-butanediamine → [M((R,R)-2,3-butanediamine)₂]²⁺
The stoichiometry of the resulting complex depends on the coordination number of the metal ion and the reaction conditions. For example, with octahedral metal ions like Co(III), tris-chelate complexes of the type [Co((R,R)-2,3-butanediamine)₃]³⁺ can be formed.
The coordination of a chiral ligand like (R,R)-2,3-butanediamine to a metal center is often a stereoselective process. The inherent chirality of the ligand can direct the formation of specific stereoisomers of the resulting metal complex. When other chiral ligands are also present in the coordination sphere, this leads to the phenomenon of diastereomeric recognition, where one diastereomer is preferentially formed over others. mq.edu.au
This stereoselectivity arises from the non-covalent interactions, primarily steric repulsion, between the substituents on the chiral ligand and other ligands in the coordination sphere. The rigid gauche conformation of the (R,R)-2,3-butanediamine chelate ring creates a chiral environment that favors the coordination of other ligands in a specific orientation to minimize these steric clashes. For instance, in the formation of a ternary complex containing (R,R)-2,3-butanediamine and another chiral ligand, the (R,R) configuration of the diamine will favor one enantiomer of the second ligand over the other, leading to the formation of a diastereomerically enriched product. The degree of stereoselectivity is influenced by factors such as the size of the metal ion, the steric bulk of the ligands, and the solvent used.
In this cobalt(III) complex, the two meso-2,3-butanediamine ligands and a carbonate ion create an octahedral coordination environment around the central cobalt ion. The five-membered chelate rings formed by the diamine ligands adopt a gauche conformation. A key feature of the meso isomer is that one methyl group is in a pseudo-axial position while the other is in a pseudo-equatorial position.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.934(2) |
| b (Å) | 12.458(3) |
| c (Å) | 13.567(3) |
| β (°) | 107.03(2) |
| Z | 4 |
Note: Data for [Co(meso-2,3-butanediamine)₂CO₃]ClO₄
Influence of Ligand Stereochemistry on Metal Center Properties
The fixed (R,R) stereochemistry of the 2,3-butanediamine ligand has a significant influence on the electronic and spectroscopic properties of the metal center. The chiral ligand field created by the diamine can lift the degeneracy of the metal's d-orbitals in a way that is distinct from an achiral or a meso ligand.
Furthermore, the electronic properties of the metal center, such as its redox potential, can be modulated by the stereochemistry of the surrounding ligands. The specific arrangement of the (R,R)-2,3-butanediamine ligands can influence the stability of different oxidation states of the metal, thereby tuning its reactivity.
Coordination Dynamics and Ligand Exchange Processes
The coordination of (R,R)-2,3-butanediamine to a metal center is a dynamic process, and the ligands can undergo exchange with other ligands present in the solution. The rates of these ligand exchange reactions are crucial for understanding the mechanism of complex formation and the reactivity of the complexes in applications such as catalysis.
Ligand exchange reactions in metal complexes can proceed through two primary mechanisms: associative and dissociative. solubilityofthings.com In an associative mechanism, the incoming ligand first binds to the metal center to form a higher-coordinate intermediate, which then loses the outgoing ligand. In a dissociative mechanism, the outgoing ligand first detaches from the metal center to form a lower-coordinate intermediate, which is then attacked by the incoming ligand.
The preferred mechanism for a given (R,R)-2,3-butanediamine complex depends on several factors, including the nature of the metal ion, the steric bulk of the ligands, and the reaction conditions. For sterically crowded complexes, a dissociative mechanism is often favored. The kinetics of these ligand exchange processes can be studied using techniques such as stopped-flow spectrophotometry and NMR spectroscopy. While specific kinetic data for (R,R)-2,3-butanediamine complexes are not widely reported, studies on similar chiral diamine complexes indicate that the rates of ligand exchange can be significantly influenced by the stereochemistry of the ligand, which can affect the stability of the transition states in the exchange process.
Applications in Asymmetric Catalysis and Synthesis
(R,R)-2,3-Butanediamine in Transition Metal-Catalyzed Asymmetric Reactions
The utility of (R,R)-2,3-butanediamine as a chiral ligand is most prominent in transition metal catalysis, where it coordinates to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction.
One of the most powerful applications of chiral diamines is in the asymmetric hydrogenation of ketones and other unsaturated compounds. (R,R)-2,3-butanediamine can be employed as a key component in catalyst systems, particularly those based on the Nobel Prize-winning work of Noyori on asymmetric hydrogenation. chem-station.com These catalysts, typically ruthenium(II) complexes, feature both a chiral diphosphine and a chiral diamine ligand.
The general structure of these highly effective catalysts is represented as RuCl₂(chiral diphosphine)(chiral diamine). While ligands such as (R,R)-1,2-diphenylethylenediamine (DPEN) and (R,R)-1,2-diaminocyclohexane (DACH) are more commonly cited, the fundamental principle of operation is directly applicable to complexes incorporating (R,R)-2,3-butanediamine. acs.org The combination of the two chiral ligands creates a highly effective and selective catalytic pocket.
These catalysts are exceptionally efficient for the hydrogenation of aromatic ketones. nih.govnih.gov For instance, the asymmetric transfer hydrogenation of acetophenone (B1666503) and its derivatives to the corresponding chiral alcohols can be achieved with high yields and excellent enantioselectivities. scielo.br In these reactions, a hydrogen source like 2-propanol or aqueous sodium formate (B1220265) is used to reduce the ketone. scielo.briupac.org The reaction proceeds with high turnover numbers (TON), in some cases exceeding 100,000, and high turnover frequencies (TOF), highlighting the catalyst's efficiency. chem-station.comiupac.org
The following table illustrates the typical performance of Ru(II)-diphosphine/diamine catalyst systems in the asymmetric hydrogenation of various ketones, demonstrating the potential efficacy of a system employing an (R,R)-2,3-butanediamine ligand.
| Ketone Substrate | Chiral Diphosphine | Chiral Diamine | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Acetophenone | (S)-XylBINAP | (S)-DAIPEN | (R)-1-Phenylethanol | 100 | 99 |
| 2-Acetylthiophene | (S,S)-1 | (R,R)-DPEN | (R)-1-(Thiophen-2-yl)ethanol | >99 | >90 |
| o-Chloroacetophenone | (S,S)-1 | (R,R)-DPEN | (R)-1-(2-Chlorophenyl)ethanol | >99 | 92 |
| α-Benzamido Ketone | (R,R)-1a | N/A | (R)-Denopamine Precursor | 100 | 97 |
| Data derived from studies on analogous C₂-symmetric diamines like DPEN and DACH. acs.orgiupac.orgacs.org |
Chiral diamines can be transformed into more complex ligands, such as Salen-type ligands, which are highly effective in various asymmetric oxidations. A Salen ligand is a tetradentate Schiff base formed by the condensation of a diamine with two equivalents of a salicylaldehyde (B1680747) derivative. researchgate.netnih.gov By using the enantiopure (R,R)-2,3-butanediamine, a chiral Salen ligand can be synthesized, which in turn can be complexed with various metals like vanadium, aluminum, or ruthenium to form potent asymmetric catalysts. mdpi.comnih.gov
A key application of these chiral metal-Salen complexes is the asymmetric oxidation of prochiral sulfides to chiral sulfoxides. nih.gov This transformation is of significant interest due to the prevalence of chiral sulfoxides in pharmaceuticals. For example, a vanadium(V)-Salen complex derived from an (R,R)-diamine can catalyze the oxidation of thioanisole (B89551) to (R)-methyl phenyl sulfoxide (B87167) with high enantioselectivity, using an oxidant like hydrogen peroxide. researchgate.netnih.gov
The reaction proceeds via the coordination of the sulfide (B99878) to the chiral vanadium center, followed by a stereoselective oxygen transfer from a peroxide ligand. The steric and electronic properties of the Salen ligand, dictated by the chiral diamine backbone and the salicylaldehyde substituents, are crucial for achieving high levels of asymmetric induction. researchgate.net
| Sulfide Substrate | Chiral Ligand Type | Metal Center | Oxidant | Product Configuration | Enantiomeric Excess (ee %) |
| Thioanisole | (R,R)-Salen | Vanadium(V) | H₂O₂ | (R)-Sulfoxide | >90% (typical) |
| Various Aryl Sulfides | (R,R)-Salalen | Aluminum(III) | H₂O₂ | Chiral Sulfoxides | High to Excellent |
| Data based on the performance of analogous chiral Salen complexes in asymmetric sulfide oxidation. |
Derivatives of (R,R)-2,3-butanediamine are effective in promoting asymmetric carbon-carbon bond-forming reactions. In the context of organocatalysis, protonated chiral 1,2-diamines can catalyze asymmetric aldol (B89426) reactions. For instance, a mono-N-alkylated derivative of (R,R)-2,3-butanediamine can act as an organocatalyst. researchgate.net The primary amine end of the catalyst forms an enamine with a ketone donor, while the protonated secondary amine end (as an ammonium (B1175870) ion) acts as a Brønsted acid, activating the aldehyde acceptor via hydrogen bonding. This dual activation within a chiral framework directs the enantioselective formation of the aldol product. researchgate.net
Similarly, bifunctional thiourea (B124793) organocatalysts derived from chiral 1,2-diamines are highly effective in asymmetric Mannich and Michael reactions. rsc.orgnih.govnih.gov A catalyst can be synthesized by reacting (R,R)-2,3-butanediamine with an isothiocyanate. The resulting thiourea catalyst uses its two N-H groups to activate an electrophile (like an imine or a nitroolefin) through hydrogen bonding, while the diamine's basic nitrogen site activates the nucleophile (e.g., a 1,3-dicarbonyl compound). nih.gov This cooperative activation mechanism leads to high yields and excellent stereoselectivities. rsc.org
The mechanism of chiral induction in Noyori-type hydrogenation catalysts, which can be formed with (R,R)-2,3-butanediamine, is well-understood. The reaction does not proceed through direct coordination of the ketone to the metal. Instead, it involves a metal-ligand bifunctional mechanism where both the ruthenium center and the amine ligand participate in the transition state. chem-station.comacs.org The key step is the concerted transfer of a hydride from the metal (Ru-H) and a proton from the ligand (N-H) to the carbonyl group of the ketone via a six-membered pericyclic transition state. acs.org The chirality of both the diphosphine and the diamine ligand creates a well-defined chiral pocket, and steric repulsions between the substituents on the ketone and the phenyl groups of the diphosphine ligand strongly favor one transition state over the other, leading to high enantioselectivity. nih.gov
Catalyst turnover, a measure of a catalyst's efficiency, is often quantified by the Turnover Number (TON), the number of substrate molecules converted per molecule of catalyst, and the Turnover Frequency (TOF), the rate of this conversion. researchgate.net In the Ru(II)-diamine/diphosphine catalyzed hydrogenation of ketones, TOFs can reach impressively high values, sometimes in the hundreds of thousands per hour, with TONs reaching into the millions. chem-station.comiupac.org The rate-limiting step in these systems is often the intramolecular heterolytic splitting of dihydrogen across the Ru-N bond of an intermediate amido complex. acs.org The efficiency of the catalyst is influenced by factors such as temperature, pressure, and the presence of a base, which facilitates the formation of the active catalytic species. researcher.life
Exploration within Organocatalysis Frameworks
Beyond coordinating to transition metals, (R,R)-2,3-butanediamine serves as a scaffold for purely organic catalysts, where the diamine's structure and basicity are harnessed to promote reactions.
Chiral 1,2-diamines are foundational structures in the design of bifunctional organocatalysts. mdpi.com (R,R)-2,3-butanediamine can be readily incorporated into various organocatalytic systems, such as the thiourea catalysts mentioned previously. These catalysts are particularly effective in asymmetric Michael additions. researchgate.net
In a typical reaction, the thiourea moiety of the catalyst activates the Michael acceptor (e.g., a nitroolefin) by forming two hydrogen bonds with the nitro group. Simultaneously, a basic amine on the catalyst scaffold deprotonates the Michael donor (e.g., a β-ketoester or malonate), forming a chiral enolate. The catalyst holds both the activated electrophile and the nucleophile in close proximity within a specific chiral orientation, facilitating a highly diastereoselective and enantioselective C-C bond formation. nih.gov The versatility of this approach allows for the synthesis of a wide range of complex chiral molecules from simple starting materials. rsc.orgnih.gov
| Reaction Type | Catalyst Type | Nucleophile | Electrophile | Stereoselectivity |
| Michael Addition | (R,R)-Diamine-Thiourea | 1,3-Dicarbonyl | Nitroolefin | High dr and ee |
| Aldol Reaction | Mono-N-Alkyl-(R,R)-Diamine | Ketone | Aldehyde | High ee |
| Based on established reactivity of organocatalysts derived from analogous chiral 1,2-diamines. |
Hydrogen Bonding and Other Non-Covalent Interactions in Organocatalysis
In the realm of organocatalysis, the precise orientation of substrates with respect to the catalyst's active site is paramount for achieving high stereoselectivity. This orientation is often governed by a network of weak, non-covalent interactions, with hydrogen bonding being a primary directing force. nih.gov Bifunctional organocatalysts, such as those derived from chiral diamines, are designed to harness these interactions. Typically, a chiral diamine scaffold is functionalized with a hydrogen-bond donor moiety, like a thiourea or squaramide group, and a Brønsted base (the second amine group). nih.govmdpi.com
This dual-functionality allows the catalyst to activate both the nucleophile and the electrophile simultaneously. nih.gov For instance, in a Michael addition reaction, the thiourea moiety can activate the nitroolefin (electrophile) by forming two hydrogen bonds with the nitro group, increasing its electrophilicity. nih.gov Concurrently, the tertiary amine of the catalyst scaffold can deprotonate the 1,3-dicarbonyl compound (nucleophile), forming an enolate in the chiral environment of the catalyst. nih.gov This dual activation within a confined chiral space, stabilized by hydrogen bonds and other non-covalent forces like π-π stacking or steric repulsion, dictates the facial selectivity of the attack, leading to a highly enantioenriched product. beilstein-journals.org While many successful catalysts of this type are based on scaffolds like 1,2-diphenylethylenediamine or 1,2-diaminocyclohexane, the principles are directly applicable to catalysts designed from (R,R)-2,3-butanediamine. rsc.orgmdpi.com The strategic placement of the methyl groups on the butanediamine backbone can influence the steric environment around the active sites, providing a means to fine-tune the catalyst's selectivity.
Development of Bifunctional Catalysts Incorporating the Diamine Moiety
The concept of bifunctional catalysis, where two distinct catalytic moieties operate cooperatively on a single molecular scaffold, has proven to be a powerful strategy in asymmetric synthesis. nih.govrsc.org Chiral 1,2-diamines are exemplary backbones for such catalysts because they allow for the straightforward installation of both a Lewis basic/Brønsted basic site (an amine) and a hydrogen-bond-donating group. mdpi.com
Thiourea-based bifunctional catalysts derived from chiral diamines have been particularly successful. These catalysts are adept at promoting reactions like the Michael addition of dicarbonyl compounds to nitroolefins. In this context, the catalyst operates through a proposed transition state where the thiourea group binds and activates the electrophile, while the amine base activates the nucleophile. This synergistic activation within a defined chiral pocket is crucial for high efficiency and stereocontrol.
While extensive research has been conducted on catalysts derived from other C2-symmetric diamines, the (R,R)-2,3-butanediamine framework offers a less sterically hindered and more conformationally flexible alternative. The performance of such catalysts is highly dependent on the nature of the substituents on both the diamine and the thiourea moiety. For example, the introduction of electron-withdrawing groups, such as 3,5-bis(trifluoromethyl)phenyl, onto the thiourea part enhances its hydrogen-bonding acidity, often leading to improved reactivity and enantioselectivity. nih.gov The table below illustrates typical results for Michael addition reactions catalyzed by bifunctional thiourea catalysts derived from various chiral diamines, demonstrating the high yields and enantioselectivities achievable with this catalyst class.
| Diamine Scaffold | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| (R,R)-1,2-Diphenylethylenediamine | Michael Addition | 98 | 99 | korea.ac.kr |
| (R,R)-1,2-Diaminocyclohexane | Michael Addition | 99 | 94 | nih.gov |
| Cinchona Alkaloid | Bromolactonization | 95 | 98 | nih.gov |
| (R,R)-1,2-Diphenylethylenediamine | Michael Addition | 85 | 90 | rsc.org |
Role as a Chiral Building Block in Advanced Organic Synthesis
Beyond its use in catalyst design, (R,R)-2,3-butanediamine serves as a valuable chiral synthon—a foundational piece for constructing larger, more complex molecules with defined stereochemistry. researchgate.net Its C2 symmetry and vicinal diamine functionality are key features that synthetic chemists exploit.
Construction of Complex Chiral Molecules
Chiral building blocks, often derived from the "chiral pool" of readily available natural substances, are fundamental to the total synthesis of complex natural products. nih.govdiva-portal.org They allow for the introduction of specific stereocenters early in a synthetic sequence, which are then carried through to the final target molecule. While (R,R)-2,3-butanediamine is not as commonly employed as a direct skeletal component in natural product synthesis compared to terpenes or amino acids, its derivatives, particularly the chiral ligands and catalysts it forms, are instrumental. nih.gov
Its role is often as a "chiral auxiliary" or precursor to a chiral ligand that controls stereochemistry in key bond-forming steps. elsevierpure.com For example, a reaction sequence might involve a highly enantioselective step catalyzed by a complex derived from (R,R)-2,3-butanediamine. The resulting enantioenriched product then becomes an intermediate in the synthesis of a larger, biologically active molecule. This indirect application highlights the diamine's foundational role in enabling the construction of complex chirality.
Precursors for Specialized Organic Structures and Functional Materials
A prominent application of (R,R)-2,3-butanediamine is in the synthesis of tetradentate Schiff base ligands, commonly known as Salen-type ligands. These are typically prepared through the condensation of two equivalents of a salicylaldehyde derivative with a 1,2-diamine. mdpi.commdpi.com The use of a chiral diamine like (R,R)-2,3-butanediamine imparts C2 symmetry to the resulting Salen ligand.
These chiral Salen ligands can coordinate with a wide variety of metal ions (e.g., Co, Mn, Al, Ru) to form stable, well-defined complexes that are powerful catalysts for numerous asymmetric transformations, including epoxidations, cyclopropanations, and kinetic resolutions. nih.govrsc.orgsynthesiswithcatalysts.com The steric and electronic properties of the Salen-metal complex can be fine-tuned by modifying the salicylaldehyde precursor, making them highly versatile. nih.gov
Furthermore, metal-Salen complexes and their polymers are being investigated as advanced functional materials. mdpi.com These materials can exhibit interesting electronic properties, leading to applications in electrocatalysis, chemical sensors, and electrochromic devices. The incorporation of the specific stereochemistry from the (R,R)-2,3-butanediamine backbone can influence the packing and supramolecular organization of these materials, potentially leading to novel chiral recognition or sensing capabilities.
| Metal Center | Salen Ligand Derived From | Application | Reference |
|---|---|---|---|
| Cobalt(II) | (R,R)-1,2-Diaminocyclohexane | Hydrolytic Kinetic Resolution of Epoxides | synthesiswithcatalysts.com |
| Aluminum(III) | Various Chiral Diamines | Stereoselective Addition Reactions | mdpi.com |
| Ruthenium(II/III/VI) | Various Diamines | Catalysis, Functional Materials | mdpi.com |
| Various | General Chiral Diamines | Broad Asymmetric Catalysis | nih.govrsc.org |
Theoretical and Computational Investigations
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2,3-butanediamine, (R,R)-. These calculations provide insights into various molecular properties that govern its behavior in chemical reactions.
One of the primary applications of quantum chemistry in this context is the determination of the optimized molecular geometry. By finding the minimum energy structure, researchers can obtain precise information about bond lengths, bond angles, and dihedral angles. For the (R,R)- and (S,S)-enantiomers of 2,3-butanediamine, these calculations confirm the tetrahedral geometry around the chiral carbon centers.
Reactivity descriptors derived from conceptual DFT are used to identify the most reactive sites within the molecule. researchgate.net These descriptors include the Fukui function and the dual descriptor, which help in predicting the sites for nucleophilic and electrophilic attack. researchgate.net For 2,3-butanediamine, the nitrogen atoms of the amino groups are the primary sites for electrophilic attack due to the presence of lone pairs of electrons. Conversely, the areas around the hydrogen atoms of the amino groups are potential sites for nucleophilic attack. The molecular electrostatic potential (MEP) surface visually represents the charge distribution and is used to predict regions of electrophilic and nucleophilic reactivity. researchgate.net
Detailed research findings from quantum chemical calculations often include the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.
| Calculated Property | Typical Value/Description | Significance |
|---|---|---|
| Optimized Geometry | Tetrahedral centers, specific bond lengths and angles | Provides the most stable three-dimensional structure. |
| HOMO Energy | Relatively high, localized on N atoms | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Relatively high | Indicates lower susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Large | Suggests high kinetic stability. |
| Fukui Functions | Indicates N atoms as primary nucleophilic sites | Predicts regioselectivity in chemical reactions. |
Conformational Analysis and Energy Minimization Studies
The biological and catalytic activity of a molecule is often dictated by its three-dimensional shape. Conformational analysis of 2,3-butanediamine, (R,R)- involves identifying all possible spatial arrangements of its atoms (conformers) that result from rotation about single bonds and determining their relative stabilities.
Due to the presence of two chiral centers and the rotation around the central C-C bond, 2,3-butanediamine can exist in several staggered conformations, which are generally more stable than the eclipsed conformations. The relative energies of these conformers are determined by a combination of steric hindrance between the methyl and amino groups and the potential for intramolecular hydrogen bonding between the two amino groups.
Computational methods, such as molecular mechanics and quantum mechanical calculations, are employed to perform a systematic search of the conformational space. researchgate.net The potential energy surface is scanned by rotating the key dihedral angles, and the resulting structures are then subjected to geometry optimization and energy minimization to locate the stable conformers.
For the closely related (S,S)-2,3-butanediol, computational studies have identified multiple minima on the potential energy surface. uc.pt A similar complexity is expected for 2,3-butanediamine. The most stable conformers are typically those that minimize steric repulsion and maximize favorable intramolecular interactions, such as hydrogen bonds. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated free energies.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (N-C-C-N) | Description |
|---|---|---|---|
| Anti | Typically lowest | ~180° | Amino groups are furthest apart, minimizing steric hindrance. |
| Gauche (+) | Slightly higher | ~+60° | Allows for potential intramolecular hydrogen bonding. |
| Gauche (-) | Slightly higher | ~-60° | Allows for potential intramolecular hydrogen bonding. |
Molecular Dynamics Simulations of Ligand-Substrate Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. ijnc.irnih.gov In the context of 2,3-butanediamine, (R,R)- functioning as a chiral ligand in a metal-catalyzed reaction, MD simulations can provide valuable insights into the interactions between the catalyst-ligand complex and the substrate.
These simulations model the atomic motions of the system by solving Newton's equations of motion for each atom. This allows for the exploration of the conformational landscape of the ligand-substrate complex and the identification of key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that are crucial for substrate binding and recognition. nih.gov
MD simulations can be used to investigate how the chiral environment created by the 2,3-butanediamine ligand influences the orientation of the substrate within the active site of the catalyst. This is fundamental to understanding the mechanism of stereoselection. By analyzing the trajectories of the atoms over time, researchers can identify the predominant binding modes and the dynamic changes that occur during the initial stages of the catalytic cycle.
Furthermore, MD simulations can be employed to calculate the binding free energy between the ligand-catalyst complex and the substrate. nih.gov This information is vital for assessing the stability of the complex and for predicting the catalytic efficiency. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used for these binding free energy calculations. nih.gov
| Simulation Parameter | Description | Information Gained |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | Indicates the stability of the ligand-substrate complex over time. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues. | Identifies flexible regions of the ligand and substrate. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Characterizes the solvation shell and specific intermolecular interactions. |
| Binding Free Energy Calculation | Estimates the free energy change upon binding of the substrate to the catalyst. | Quantifies the affinity between the interacting molecules. |
Prediction of Enantioselectivity and Reaction Pathways
A major goal of theoretical and computational studies in asymmetric catalysis is the accurate prediction of enantioselectivity. For reactions catalyzed by complexes of 2,3-butanediamine, (R,R)-, computational methods can be used to model the entire reaction pathway for the formation of both enantiomeric products. nih.gov
The first step in this process is to identify the plausible reaction mechanisms. Quantum chemical calculations are then used to locate the transition state structures for the key stereodetermining step of each pathway. nih.gov The activation energies for the formation of the (R)- and (S)-products are calculated as the energy difference between the transition state and the reactants.
The enantiomeric excess (ee) of a reaction is related to the difference in the Gibbs free energies of activation (ΔΔG‡) for the two competing pathways leading to the enantiomeric products. A small difference in activation energies can lead to a significant enantiomeric excess. Computational models aim to calculate these small energy differences with high accuracy.
Recent advancements in computational chemistry have led to the development of sophisticated models that can accurately reproduce experimental enantiomeric ratios. These models often consider an ensemble of catalyst and substrate conformations to provide a more realistic representation of the reaction system. Machine learning methods are also emerging as a powerful tool for predicting enantioselectivity based on features of the reactants, catalyst, and reaction conditions. nih.gov
| Computational Step | Methodology | Output | Significance |
|---|---|---|---|
| Mechanism Elucidation | DFT, literature review | Plausible reaction steps | Forms the basis for further calculations. |
| Transition State Search | DFT with transition state optimization algorithms | Geometries and energies of transition states | Identifies the highest energy point along the reaction coordinate. |
| Activation Energy Calculation | Energy difference between transition state and reactants | ΔG‡(R) and ΔG‡(S) | Determines the rate of each competing reaction. |
| Enantiomeric Excess Prediction | Based on ΔΔG‡ = ΔG‡(R) - ΔG‡(S) | Predicted %ee | Allows for in silico screening of catalysts and reaction conditions. |
Future Research Trajectories and Innovations
Emerging Methodologies for (R,R)-2,3-Butanediamine Derivatization
The development of novel derivatives of (R,R)-2,3-butanediamine is crucial for expanding its utility as a chiral ligand and building block. Current research is focused on creating a diverse library of derivatives with tunable steric and electronic properties.
Schiff Base Condensation: A primary method for derivatizing (R,R)-2,3-butanediamine is through Schiff base condensation with a variety of aldehydes and ketones. This straightforward reaction yields versatile tetradentate salen-type ligands. These ligands are highly valued in coordination chemistry and have been successfully used to create chiral metal complexes for asymmetric catalysis. The synthesis typically involves the condensation of two equivalents of a substituted salicylaldehyde (B1680747) with one equivalent of the diamine.
Amide Coupling Reactions: Another significant derivatization strategy is amide bond formation. This involves reacting (R,R)-2,3-butanediamine with carboxylic acids or their activated derivatives. A variety of coupling reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (hydroxybenzotriazole) and DMAP (4-dimethylaminopyridine), are employed to facilitate these reactions, especially with electron-deficient amines. nih.gov This methodology allows for the introduction of a wide range of functional groups, leading to new chiral ligands and synthons.
| Derivatization Method | Reagents | Key Features |
| Schiff Base Condensation | Substituted Salicylaldehydes | Forms salen-type ligands, versatile for metal coordination. |
| Amide Coupling | Carboxylic Acids, EDC, HOBt, DMAP | Introduces diverse functional groups, creates novel chiral ligands. nih.gov |
Design of Novel Catalytic Systems for Challenging Asymmetric Transformations
The C2-symmetric backbone of (R,R)-2,3-butanediamine makes it an excellent chiral auxiliary for the design of catalysts for asymmetric reactions. Research in this area is geared towards developing highly efficient and selective catalytic systems for transformations that are traditionally difficult to control.
Ruthenium-Based Hydrogenation Catalysts: A significant area of investigation involves the use of (R,R)-2,3-butanediamine derivatives in ruthenium-catalyzed asymmetric hydrogenation reactions. Cationic ruthenium complexes incorporating monosulfonylated diamine ligands derived from chiral diamines have shown high enantioselectivity (up to 99% ee) in the hydrogenation of quinoxalines. nih.gov The design of these catalysts often involves creating a well-defined chiral environment around the metal center to effectively control the stereochemical outcome of the reaction.
Salen Complexes in Asymmetric Catalysis: Metal complexes of salen-type ligands derived from (R,R)-2,3-butanediamine are another major focus. These complexes, particularly with metals like aluminum, have been explored for various stereoselective transformations. mdpi.com The modular nature of salen ligands allows for fine-tuning of the catalyst's steric and electronic properties by modifying the salicylaldehyde precursor, enabling the optimization of catalytic activity and enantioselectivity for specific reactions. researchgate.net
Integration of (R,R)-2,3-Butanediamine into Multifunctional Materials
The unique stereochemistry and reactive amine functionalities of (R,R)-2,3-butanediamine make it a promising candidate for incorporation into advanced functional materials.
Metal-Organic Frameworks (MOFs): Researchers are exploring the use of (R,R)-2,3-butanediamine and its derivatives as chiral linkers or modulators in the synthesis of metal-organic frameworks (MOFs). researchgate.netresearchgate.net The incorporation of chiral building blocks can impart enantioselective properties to the MOF, making them suitable for applications such as chiral separations and asymmetric catalysis. The precise control over pore size and functionality offered by MOF chemistry allows for the rational design of materials with tailored properties. nih.govnih.gov
Functional Polymers: Post-polymerization functionalization is a key strategy for incorporating (R,R)-2,3-butanediamine into polymer chains. This involves reacting a pre-formed polymer with the diamine to introduce chiral centers and reactive amine groups. researchgate.net These functionalized polymers can find applications as chiral stationary phases in chromatography, as recyclable catalysts, or as materials with specific optical or recognition properties. The ability to control the degree of functionalization allows for the tuning of the material's final characteristics. 20.210.105
| Material Type | Integration Strategy | Potential Applications |
| Metal-Organic Frameworks | As chiral linkers or modulators | Chiral separations, asymmetric catalysis researchgate.netresearchgate.net |
| Functional Polymers | Post-polymerization functionalization | Chiral stationary phases, recyclable catalysts researchgate.net |
Interdisciplinary Applications in Sustainable Chemistry and Advanced Materials
The principles of green chemistry are increasingly influencing the design of chemical processes and materials. (R,R)-2,3-butanediamine is poised to play a role in this shift towards more sustainable practices.
Green Solvents in Catalysis: The development of catalytic systems that are effective in environmentally benign solvents is a key goal of sustainable chemistry. Research is underway to design catalysts based on (R,R)-2,3-butanediamine that can function efficiently in green solvents such as water, ethanol, or supercritical fluids. mdpi.comresearchgate.netnih.govnih.govdntb.gov.ua This would reduce the reliance on volatile and often toxic organic solvents, leading to safer and more sustainable chemical manufacturing processes.
Biocatalysis and Biodegradable Materials: The integration of (R,R)-2,3-butanediamine derivatives into biocatalytic systems is an emerging area of interest. nih.gov Enzymes can be engineered to utilize these chiral amines as substrates or cofactors for the synthesis of complex molecules. Furthermore, the incorporation of this diamine into biodegradable polymers could lead to the development of sustainable materials with tailored properties and controlled degradation profiles.
Q & A
Basic Research Questions
What are the established methods for synthesizing enantiomerically pure (R,R)-2,3-Butanediamine, and how can stereochemical purity be validated?**
- Methodological Answer : Synthesis typically involves asymmetric hydrogenation of diketones or enzymatic resolution of racemic mixtures. For validation, chiral HPLC with polarimetric detection or nuclear Overhauser effect (NOE) NMR spectroscopy can confirm stereochemistry. X-ray crystallography (XRD) is the gold standard for absolute configuration determination .
Q. How can researchers distinguish between stereoisomers of 2,3-Butanediamine using spectroscopic techniques?
- Methodological Answer :
- NMR : Compare coupling constants (e.g., vicinal ) and diastereotopic proton splitting patterns in H and C NMR.
- Vibrational Circular Dichroism (VCD) : Detects subtle differences in chiral centers.
- XRD : Resolves spatial arrangement of substituents definitively .
What are the key physicochemical properties (e.g., solubility, stability) of (R,R)-2,3-Butanediamine under varying experimental conditions?**
- Methodological Answer :
- Solubility : Use gravimetric analysis in solvents like water, ethanol, or DMSO at controlled pH (e.g., pH 3.5–9.8) to assess polarity-dependent behavior .
- Stability : Conduct thermal gravimetric analysis (TGA) or monitor decomposition via HPLC under oxidative or acidic conditions .
Advanced Research Questions
How does (R,R)-2,3-Butanediamine influence the structural and functional properties of biomimetic bone matrix materials?**
- Methodological Answer :
- Porosity Optimization : Vary diamine concentration (e.g., 10–50 µL) in PBS buffer (pH 5.8) and quantify pore size via scanning electron microscopy (SEM). Inverse correlation between diamine amount and pore size (230–690 nm) has been observed .
- Bioactive Loading : Assess pH-dependent loading efficiency (pH 3.5–9.8) using UV-Vis spectroscopy; maximal loading occurs at pH 5.8 with 30 µL diamine .
What role does (R,R)-2,3-Butanediamine play in chiral Werner complexes for asymmetric catalysis?**
- Methodological Answer :
- Coordination Chemistry : Synthesize cobalt(III) complexes (e.g., [Co(dpen)]) and analyze stereoisomer distribution via circular dichroism (CD) or XRD.
- Catalytic Activity : Test enantioselectivity in model reactions (e.g., hydrogenation) and compare turnover frequencies (TOF) between isomers. Labile meso-(R,S) isomers show reduced stability due to steric clashes .
Q. How can contradictions in literature data on catalytic efficiency of diamine-derived complexes be resolved?
- Methodological Answer :
- Control Variables : Standardize reaction conditions (temperature, solvent, ligand-to-metal ratio).
- Isomer Purity : Re-evaluate stereochemical purity of starting materials via chiral GC-MS.
- Computational Modeling : Use DFT calculations to predict steric/electronic effects of substituents .
What methodologies are recommended for quantifying (R,R)-2,3-Butanediamine in complex biological or reaction matrices?**
- Methodological Answer :
- HPLC-UV/RI : Use a chiral column (e.g., Chiralpak IA) with isocratic elution (acetonitrile/water).
- GC-MS : Derivatize with trifluoroacetic anhydride (TFAA) to enhance volatility.
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity in biological samples .
How does (R,R)-2,3-Butanediamine interact with flavoprotein enzymes like polyamine oxidases?**
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
